2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

NCI 60-cell line screening breast cancer cytotoxicity profiling

2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 832139-49-8) is a fully aromatic, planar heterocyclic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline class, characterized by a 4-nitrophenyl substituent at the C2 position. Its molecular formula is C₁₅H₉N₅O₂ with a molecular weight of 291.26 g·mol⁻¹.

Molecular Formula C15H9N5O2
Molecular Weight 291.26 g/mol
CAS No. 832139-49-8
Cat. No. B4363772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
CAS832139-49-8
Molecular FormulaC15H9N5O2
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C15H9N5O2/c21-20(22)11-7-5-10(6-8-11)14-17-15-12-3-1-2-4-13(12)16-9-19(15)18-14/h1-9H
InChIKeyQILHGVFUHQTXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 832139-49-8): Core Structural Identity and Research-Grade Characteristics


2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 832139-49-8) is a fully aromatic, planar heterocyclic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline class, characterized by a 4-nitrophenyl substituent at the C2 position. Its molecular formula is C₁₅H₉N₅O₂ with a molecular weight of 291.26 g·mol⁻¹ . This compound serves as a rigid, electron-deficient scaffold for structure–activity relationship (SAR) investigations, particularly in cancer pharmacology, where its 4-nitrophenyl group imparts distinct electronic and steric properties compared to other 2-aryl analogs [1].

Why 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline Cannot Be Simply Replaced by Other 2-Aryl Analogs in Cancer Research


Within the 2-aryl-[1,2,4]triazolo[1,5-c]quinazoline series, ostensibly minor substituent changes at the C2 phenyl ring produce qualitatively distinct anticancer profiles in the NCI 60-cell line panel. The 4-nitrophenyl derivative (compound 5.29) achieves net cell kill (negative percent growth) against the HS 578T breast cancer line, a feature not observed for the unsubstituted phenyl (5.12), 4-methoxyphenyl (5.19), or 2-hydroxyphenyl (5.16) analogs at the same 10 µM screening concentration [1]. Generic interchange therefore risks losing cell-line-specific cytotoxicity that may be critical for targeted oncology research programs.

Quantitative Differential Evidence for 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline vs. Closest 2-Aryl Analogs


Unique Net Cell Kill in HS 578T Breast Cancer Cells vs. Phenyl and Methoxyphenyl Analogs

At a single 10 µM concentration in the NCI 60-cell line panel, 2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (compound 5.29) was the only 2-aryl congener to exhibit a negative percent growth value (−3.02%) in the HS 578T breast cancer line, signifying net cell death rather than mere growth inhibition. By contrast, the 2-phenyl (5.12), 2-(4-methoxyphenyl) (5.19), and 2-(2-hydroxyphenyl) (5.16) analogs all maintained positive growth in every tested cell line [1].

NCI 60-cell line screening breast cancer cytotoxicity profiling

Broader Growth-Range Dispersion Indicative of Differential Cell-Line Sensitivity

The 4-nitrophenyl analog 5.29 displayed a percent growth range from −3.02% to 138.38% across the NCI panel, whereas the 4-methoxyphenyl analog 5.19 showed a notably narrower range of 57.30% to 141.64% [1]. This broader dispersion indicates that the 4-nitrophenyl group engages a more heterogeneous set of cellular targets or sensitivity determinants compared to the electron-donating 4-methoxy substituent.

NCI 60-cell line screening growth inhibition heterogeneity selectivity profiling

Differential CNS and Renal Cancer Line Sensitivity Compared with 2-Phenyl and 2-(2-Hydroxyphenyl) Congeners

Compound 5.29 suppressed growth of SF-295 CNS cancer cells to 45.45% and RXF 393 renal cancer cells to 68.75% at 10 µM. The unsubstituted 2-phenyl analog 5.12 showed weaker effects in these lines (SF-295 not reported among sensitive lines; RXF 393 at 47.79%). The 2-hydroxyphenyl analog 5.16 exhibited a distinct sensitivity fingerprint, with its lowest inhibition in HOP-92 (27.75%) and OVCAR-3 (37.11%), but lacked activity in SF-295 [1].

CNS cancer renal cancer NCI 60-cell line screening

Electronic Differentiation via the 4-Nitro Group Confers a Distinct Reactivity and Solubility Profile

The 4-nitrophenyl substituent provides an electron-withdrawing effect (Hammett σₚ = +0.78) that polarizes the triazoloquinazoline core, in contrast to the electron-donating 4-methoxy group (σₚ = −0.27). This manifests in computed physicochemical properties: the compound has a LogP of approximately 3.0 and a topological polar surface area (tPSA) of 88.9 Ų . These values place it in a distinct property space compared to the more lipophilic 4-chlorophenyl (5.25) or the more polar 4-hydroxyphenyl (5.17) analogs.

physicochemical properties LogP polar surface area medicinal chemistry optimization

Optimal Research and Industrial Application Scenarios for 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 832139-49-8)


Chemical Probe for Breast Cancer Cell-Death Mechanism Studies

The unique ability of compound 5.29 to induce net cell death (negative percent growth) in HS 578T breast cancer cells, while structurally similar 2-aryl analogs only inhibit growth, positions this compound as a selective chemical probe for dissecting cell-death pathways in triple-negative or basal-like breast cancer models. Researchers can use it in comparative cytotoxicity assays against 2-phenyl (5.12) or 4-methoxyphenyl (5.19) controls to isolate the contribution of the nitro group to lethal effects [1].

SAR Template for Electron-Withdrawing Group Optimization in Triazoloquinazoline Libraries

With a Hammett σₚ of +0.78 for the 4-nitro substituent and a LogP of ~3.0, this compound serves as a well-characterized starting point for medicinal chemistry campaigns exploring the impact of strong electron-withdrawing groups at the C2 position on potency, selectivity, and ADME properties. Its computed tPSA of 88.9 Ų further guides design toward analogs with improved solubility or permeability [1].

Multi-Lineage Cytotoxicity Screening Standard

The compound's demonstrated activity across non-small cell lung cancer (HOP-92, 44.55% growth), CNS cancer (SF-295, 45.45%), renal cancer (RXF 393, 68.75%), and breast cancer (MCF7, 66.97%) makes it a suitable reference compound for multi-lineage cytotoxicity screening panels. Its broader growth-inhibition range compared to the 4-methoxy analog (5.19) allows researchers to benchmark assay sensitivity across diverse tumor types in a single experiment [1].

Quote Request

Request a Quote for 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.